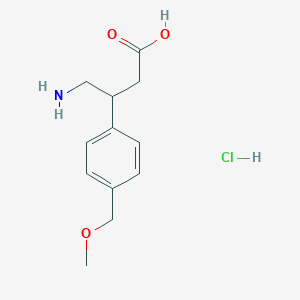

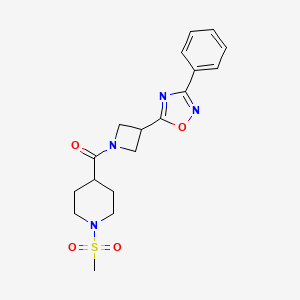

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the demethylation of 4-(4-methoxyphenyl)butanoic acid is described, which is a reaction relevant to the methoxy group present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves various strategies. One paper describes an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, through the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr . Another paper details the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, through a highly diastereoselective cyanohydrin formation . Additionally, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid is achieved from 3-(3-nitro benzoyl) propionate ether via a series of reactions including nitro reduction and cyclization, which are suitable for industrial-scale production .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride" can be inferred from the reactions they undergo. For example, the behavior of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with nitrogen-containing nucleophiles leads to the formation of various heterocyclic compounds, indicating the reactivity of the methoxy and carboxylic acid functional groups .

Chemical Reactions Analysis

The chemical reactions involving related compounds show a range of possibilities. The demethylation process described for 4-(4-methoxyphenyl)butanoic acid suggests that the methoxy group in the compound of interest could also be susceptible to similar reactions . The formation of heterocyclic compounds from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid when treated with different nucleophiles demonstrates the versatility of reactions that such compounds can undergo .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride" are not directly provided, the properties of similar compounds can offer some insights. The direct crystallization of 4-(4-hydroxyphenyl)butanoic acid from the reaction mixture indicates its solid-state and potential for purification by crystallization . The antimicrobial activities exhibited by some of the synthesized heterocyclic compounds from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid suggest biological relevance and potential pharmaceutical applications .

Scientific Research Applications

Synthesis and Derivatives

A series of N-substituted-β-amino acid derivatives containing various moieties were synthesized from acids similar to 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride. Some of these derivatives exhibited significant antimicrobial activity against bacteria and fungi, showcasing the compound's potential as a precursor for antimicrobial agents (Mickevičienė et al., 2015).

Corrosion Inhibition

Research into derivatives of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride has shown promising results in corrosion inhibition. Specifically, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a related compound, demonstrated high inhibition efficiency on mild steel in an acidic medium, highlighting the potential of these derivatives in protecting metals against corrosion (Bentiss et al., 2009).

Crystal Engineering

The gamma amino acid baclofen, closely related to 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride, has been studied for its role in crystal engineering. Multicomponent crystals formed with baclofen and various acids demonstrate the compound's utility in developing new solid forms with potential pharmaceutical applications (Báthori & Kilinkissa, 2015).

Polymer Modification

Amine compounds, including derivatives of 4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride, were used to modify poly vinyl alcohol/acrylic acid hydrogels. These modified hydrogels exhibited enhanced swelling properties and thermal stability, suggesting applications in medical fields, such as drug delivery systems (Aly & El-Mohdy, 2015).

Synthesis of 3,4-Disubstituted Aminobutanoic Acids

Research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including Phenibut and Baclofen, highlights the importance of these derivatives in medicine as nootropic agents and muscle relaxants. The development of synthetic methods for these and related compounds opens up possibilities for creating new pharmacologically active substances (Vasil'eva et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-amino-3-[4-(methoxymethyl)phenyl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-16-8-9-2-4-10(5-3-9)11(7-13)6-12(14)15;/h2-5,11H,6-8,13H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGMGSVNLSFOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(CC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(4-(methoxymethyl)phenyl)butanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)